4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Description
- This compound is a complex organic molecule with a long name. Let’s break it down:
- The core structure is a quinazolinone , which consists of a quinazoline ring fused to a benzene ring.
- The compound has a benzamide functional group attached to the quinazolinone.
- The substituents include a methoxy group (CH₃O) and a trimethoxyphenyl group (C₆H₃(OC₃H₅)₃).
- Overall, it’s a heterocyclic compound with potential biological activity.
Properties
Molecular Formula |
C25H25N3O6 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O6/c1-31-17-7-5-14(6-8-17)24(30)28-25-26-13-18-19(27-25)9-15(10-20(18)29)16-11-21(32-2)23(34-4)22(12-16)33-3/h5-8,11-13,15H,9-10H2,1-4H3,(H,26,27,28,30) |
InChI Key |
WEXGLEHPMUUUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel synthetic methods and reactivity.
Biology: Studying its potential as a bioactive compound (e.g., anticancer, antimicrobial).
Medicine: Exploring its pharmacological properties and potential drug development.
Industry: Assessing its use in materials science or as a chemical intermediate.
Mechanism of Action
Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of quinazolinone, benzamide, and trimethoxyphenyl groups sets it apart.
Similar Compounds: Other quinazolinones, benzamides, and related heterocycles.
Biological Activity
4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a tetrahydroquinazoline moiety and multiple methoxy groups. Its chemical formula is , and it exhibits properties typical of benzamide derivatives.
Antiviral Activity
Recent studies have highlighted the antiviral properties of various benzamide derivatives. For instance, related compounds have shown significant activity against Hepatitis B virus (HBV), with IC50 values indicating effective inhibition of viral replication. Although specific data on the target compound's antiviral efficacy remains limited, the structural similarities suggest potential activity against viral infections.
Anticancer Properties
Compounds with similar structures have been evaluated for their anticancer properties. For example, derivatives containing the trimethoxyphenyl group have demonstrated selective cytotoxicity against cancer cell lines. In vitro studies indicate that these compounds may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
The mechanisms through which 4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exerts its biological effects are likely multifaceted:
- Inhibition of Viral Replication : Similar compounds have been shown to enhance intracellular levels of APOBEC3G, an antiviral protein that inhibits HBV replication.
- Microtubule Disruption : The compound may interfere with microtubule formation in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been noted to reduce oxidative stress in cells, contributing to their protective effects.
Data Summary
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HBV | 1.99 | |
| Anticancer | LNCaP Cancer Cells | Not specified | |
| Microtubule Disruption | Cancer Cell Lines | Not specified |
Case Studies
- Antiviral Study : A study evaluating various N-phenylbenzamide derivatives found that some exhibited potent anti-HBV activity with IC50 values lower than traditional treatments like lamivudine . This suggests that the target compound may similarly inhibit HBV.
- Cytotoxicity in Cancer Cells : Research on substituted isoxazoles indicated that certain structural motifs could lead to significant anticancer activity through microtubule destabilization . This aligns with the expected behavior of our compound based on its structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
